N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3/c1-25-17-7-6-16-20-14(10-23(16)22-17)11-4-5-12(19)13(9-11)21-18(24)15-3-2-8-26-15/h2-10H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANIVOGAHOEDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Imidazo[1,2-b]pyridazinyl Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-b]pyridazinyl ring.
Substitution Reactions: Introduction of the chloro and methoxy groups onto the phenyl ring through electrophilic aromatic substitution reactions.
Coupling Reactions: The final step involves coupling the substituted phenyl ring with the furan-2-carboxamide moiety using suitable coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Compound A : N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (CAS 1383619-76-8)
- Substituents :
- Trifluoromethyl (-CF₃) on the phenyl ring.
- Pivalamide (tert-butyl carboxamide) instead of furan-2-carboxamide.
- Pivalamide introduces steric bulk, which may reduce metabolic clearance compared to the furan group in the target compound.
Compound B : N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide (CAS 946217-68-1)
- Substituents :
- Cyclopentanecarboxamide replaces furan-2-carboxamide.
- Conformational rigidity of the cyclopentane may restrict binding to flexible active sites.
Analogs with Furopyridine Cores
Compound C : 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide
- Core Structure : Furo[2,3-b]pyridine instead of imidazo[1,2-b]pyridazine.
- Substituents :
- Fluorophenyl and pyrimidin-2-ylcyclopropyl groups.
- Key Differences :
Comparative Physicochemical and Pharmacokinetic Properties
Interpretation :
- The target compound’s furan-2-carboxamide balances polarity and metabolic stability compared to the bulkier pivalamide (Compound A) or hydrophobic cyclopentane (Compound B).
- The absence of strong electron-withdrawing groups (e.g., -CF₃) may reduce off-target interactions compared to Compound A.
Biological Activity
N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)furan-2-carboxamide is a complex organic compound characterized by its unique structural features, including a furan ring, a chloro-substituted phenyl group, and an imidazo[1,2-b]pyridazin moiety. This compound has garnered attention in various fields such as chemistry, biology, and medicine due to its potential biological activities.
- Molecular Weight : 368.8 g/mol
- CAS Number : 946268-42-4
- Chemical Structure : Chemical Structure
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazo[1,2-b]pyridazinyl Moiety : Cyclization of appropriate precursors.
- Substitution Reactions : Introduction of chloro and methoxy groups onto the phenyl ring.
- Coupling Reactions : Final coupling with the furan-2-carboxamide moiety using suitable reagents.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies using the MCF-7 human breast cancer cell line demonstrated that the compound can inhibit cell proliferation effectively.
Case Study: MCF-7 Cell Line
A study reported the following results regarding the compound's efficacy:
| Compound | IC50 (μM) | Cell Viability (%) at 24h |
|---|---|---|
| This compound | 5.0 | 10% |
| Control (5-FU) | 4.7 | 15% |
The IC50 value indicates that this compound is comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cancer cells. These interactions may inhibit critical pathways involved in cell proliferation and survival, leading to apoptosis or programmed cell death. The exact mechanisms may involve:
- Enzyme Inhibition : Binding to enzymes that regulate cell cycle progression.
- Receptor Modulation : Altering the activity of receptors involved in growth signaling pathways.
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit:
- Antimicrobial Activity : Potential against various bacterial strains.
- Antiviral Properties : Activity against certain viral pathogens.
Research Applications
This compound serves as a significant building block in medicinal chemistry and drug development. Its unique structure allows for further modifications to enhance biological activity and selectivity against specific targets.
Future Directions
Ongoing research aims to explore the following aspects:
- In Vivo Studies : Evaluating the efficacy and safety in animal models.
- Structural Modifications : Developing derivatives with improved pharmacological profiles.
- Mechanistic Studies : Elucidating detailed pathways affected by the compound.
Q & A
Q. Advanced Research Focus
- Substituent modification : Replace the methoxy group at C6 with cyclopropyl or morpholine to enhance kinase selectivity (see analogs in ).
- Scaffold hopping : Replace the furan-2-carboxamide with thiophene or pyridine derivatives to improve solubility .
- Computational modeling : Density Functional Theory (DFT) predicts electron distribution and binding affinity to mTOR’s ATP-binding pocket .
How can researchers validate target engagement in cellular models?
Q. Advanced Research Focus
- Cellular thermal shift assay (CETSA) : Confirm compound binding to mTOR by measuring protein thermal stability shifts .
- CRISPR/Cas9 knockout : mTOR-deficient cells should show resistance to growth inhibition .
- Fluorescent probes : Tagged analogs (e.g., BODIPY-labeled) enable live-cell imaging of target localization .
What are the key steps for assessing in vitro toxicity?
Q. Basic Research Focus
- MTT assays : Determine IC50 in non-cancerous cell lines (e.g., HEK-293) to assess selectivity .
- hERG inhibition : Patch-clamp assays evaluate cardiac toxicity risks .
- CYP450 inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions .
How can metabolic stability be improved for this compound?
Q. Advanced Research Focus
- Deuterium incorporation : Replace metabolically labile hydrogen atoms (e.g., methyl groups) to slow oxidative metabolism .
- Co-crystallization studies : Identify metabolic hotspots via mTOR-ligand X-ray structures .
- Prodrug design : Phosphate esters or amino acid conjugates enhance aqueous solubility .
What computational tools are recommended for optimizing binding affinity?
Q. Advanced Research Focus
- Molecular docking (AutoDock Vina) : Simulate interactions with mTOR’s FRB domain (PDB: 4JSV) .
- Molecular dynamics (GROMACS) : Assess binding stability over 100-ns simulations .
- QSAR models : Train models using IC50 data from analogs to predict new derivatives .
How should researchers prioritize analogs for preclinical development?
Q. Advanced Research Focus
- ADMET profiling : Prioritize compounds with:
- In vivo efficacy : Xenograft models (e.g., MDA-MB-231) with tumor volume reduction ≥50% at tolerated doses .
- Patent landscape : Avoid structural overlap with known mTOR inhibitors (e.g., everolimus derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
